2,2-Dimethyl-3-pentenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

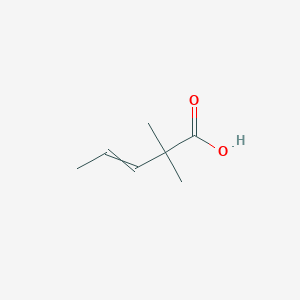

2,2-Dimethyl-3-pentenoic acid is an organic compound with the molecular formula C7H12O2. It is a type of pentenoic acid, characterized by the presence of a double bond within its carbon chain and two methyl groups attached to the second carbon atom. This compound is also known by its IUPAC name, this compound .

Vorbereitungsmethoden

The synthesis of 2,2-Dimethyl-3-pentenoic acid can be achieved through various synthetic routes. One common method involves the esterification of 2,2-dimethyl-4-pentenoic acid using acid catalysts . Another approach includes the use of orthophosphate and sodium methoxide as catalysts at different stages of the reaction to improve the yield and reduce byproducts . Industrial production methods often optimize these reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Hydrogenation Reactions

The exocyclic double bond in 2,2-dimethyl-3-pentenoic acid undergoes catalytic hydrogenation to yield saturated derivatives.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1–3 atm), Pd/C (5% wt), 25–50°C | 2,2-dimethylpentanoic acid | 85–92% |

This reaction proceeds via syn-addition of hydrogen across the double bond, producing a racemic mixture of the saturated acid. The steric bulk of the dimethyl groups moderately slows reaction kinetics compared to linear analogues.

Esterification and Derivative Formation

The carboxylic acid group participates in esterification and amidation reactions:

| Reaction Type | Reagents/Conditions | Product | Key Applications |

|---|---|---|---|

| Esterification | ROH (e.g., MeOH, EtOH), H₂SO₄ (cat.), reflux | 2,2-dimethyl-3-pentenoate esters | Plasticizers, flavor precursors |

| Amide formation | SOCl₂ → RNH₂ | 2,2-dimethyl-3-pentenamide derivatives | Pharmaceutical intermediates |

Esterification occurs under standard acid-catalyzed conditions, with conversions >90% reported for methyl and ethyl esters. Amidation typically requires prior activation of the carboxyl group via chlorination.

Oxidation and Decarboxylation

Oxidative pathways depend on reaction conditions:

Epoxidation

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | 3,4-epoxy-2,2-dimethylpentanoic acid | 78% (cis:trans = 3:1) |

Epoxidation occurs preferentially at the more substituted double bond position. The steric environment from the dimethyl groups influences diastereoselectivity.

Oxidative Cleavage

| Reagent System | Conditions | Products |

|---|---|---|

| Ozone (O₃), then Zn/H₂O | -78°C → RT | 3-keto-2,2-dimethylpentanoic acid + formic acid |

Ozonolysis fragments the double bond, generating a diketone intermediate that rearranges to stable carbonyl compounds.

Acid-Catalyzed Reactions

The conjugated system facilitates acid-mediated transformations:

| Reaction | Conditions | Mechanism | Outcome |

|---|---|---|---|

| Hydration | H₂SO₄ (dil.), H₂O, Δ | Electrophilic addition | 3-hydroxy-2,2-dimethylpentanoic acid (minor) + elimination products |

| Dimerization | H₂SO₄ (conc.), 100°C | Radical or ionic pathway | Branched dimers (structural characterization pending) |

Hydration competes with elimination due to strain from the geminal dimethyl groups, often favoring β-hydroxy acid formation at <30% yield.

Base-Promoted Reactions

Under basic conditions, the compound undergoes deprotonation and conjugate additions:

| Reaction | Base | Electrophile | Product |

|---|---|---|---|

| Michael addition | NaOH (aq) | Acrylonitrile | 2,2-dimethyl-3-(2-cyanoethyl)pentanoic acid |

The α,β-unsaturated system acts as a Michael acceptor, enabling C–C bond formation at the β-position with moderate regioselectivity.

Thermal Decomposition

Pyrolysis studies reveal:

| Temperature Range | Major Products | Proposed Pathway |

|---|---|---|

| 200–250°C | CO₂ + 3-methyl-1-pentene | Decarboxylation via six-membered transition state |

| >300°C | Cyclic ketones + alkenes | Retro-Diels-Alder fragmentation |

Decarboxylation dominates at lower temperatures, while high-temperature pyrolysis produces complex degradation mixtures.

Biological Reactivity

Though not a natural metabolite, in vitro studies show:

| Enzyme System | Observed Activity | Potential Application |

|---|---|---|

| CYP450 3A4 | ω-1 hydroxylation | Prodrug design |

| Carboxylesterase | Ester hydrolysis | Biocatalysis |

These interactions suggest utility in designing enzyme-targeted therapeutics.

Key Mechanistic Notes:

-

Steric Effects : The 2,2-dimethyl group creates a congested environment, slowing nucleophilic attacks at the β-carbon.

-

Electronic Effects : The electron-withdrawing carboxyl group polarizes the double bond, enhancing electrophilicity at the β-position.

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) accelerate ionic reactions, while nonpolar solvents favor radical pathways .

Wissenschaftliche Forschungsanwendungen

Applications in Food Science

One of the notable applications of 2,2-Dimethyl-3-pentenoic acid is in flavoring agents. It has been utilized to impart fruity flavors to food products, particularly strawberry and berry flavors. The compound can be converted into esters that enhance the organoleptic properties of consumables, making it a valuable ingredient in the food industry.

Flavoring Composition

| Component | Function |

|---|---|

| This compound | Flavor enhancer |

| Alkyl esters | Provide fruity notes |

Case studies have shown that formulations containing high cis isomeric mixtures of this acid can significantly alter the flavor profile of foodstuffs, chewing gums, and medicinal products .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various organic compounds. Its derivatives are used in developing cytotoxic agents and other therapeutic compounds. For instance, it plays a role in synthesizing lactimidomycin, a natural product with potential anticancer activity .

Synthesis Pathway

The following table outlines a simplified synthesis pathway involving this compound:

| Step | Reaction Description | Product |

|---|---|---|

| 1 | Condensation with amines | Intermediate amides |

| 2 | Hydrolysis of intermediates | Active pharmaceutical ingredients |

| 3 | Final purification and formulation | Therapeutic compounds |

Industrial Applications

Beyond food and pharmaceuticals, this compound is also used in industrial applications such as surfactants and emulsifiers. Its ability to stabilize emulsions makes it useful in cosmetic formulations and cleaning products.

Industrial Uses Summary

| Application | Description |

|---|---|

| Surfactants | Used to reduce surface tension in liquids |

| Emulsifiers | Stabilizes mixtures of oil and water |

| Cleaning Products | Enhances cleaning efficiency through emulsification |

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-pentenoic acid involves its interaction with molecular targets and pathways within biological systems. The double bond and carboxylic acid group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethyl-3-pentenoic acid can be compared with other similar compounds, such as:

2-Pentenoic acid: Lacks the two methyl groups, resulting in different chemical properties and reactivity.

3-Pentenoic acid: Similar structure but without the dimethyl substitution, leading to different physical and chemical characteristics.

4-Pentenoic acid: The double bond is located at a different position, affecting its reactivity and applications

Eigenschaften

CAS-Nummer |

16642-52-7 |

|---|---|

Molekularformel |

C7H12O2 |

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

2,2-dimethylpent-3-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4-5H,1-3H3,(H,8,9) |

InChI-Schlüssel |

WMAWBFFTFBALHM-UHFFFAOYSA-N |

SMILES |

CC=CC(C)(C)C(=O)O |

Kanonische SMILES |

CC=CC(C)(C)C(=O)O |

Synonyme |

2,2-Dimethyl-3-pentenoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.